6-Oxopiperidine-3-carboxamide
Overview
Description
6-Oxopiperidine-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reversion of l-lysine inhibition of penicillin G biosynthesis : A study by Kurz↦kowski et al. (1990) found that 6-Oxopiperidine-2-carboxylic acid, a related compound to 6-Oxopiperidine-3-carboxamide, can reverse l-lysine inhibition of penicillin G production in Penicillium chrysogenum PQ-96. This suggests a potential application in enhancing antibiotic production (Kurz↦kowski et al., 1990).
Assay in fermentations of Penicillium chrysogenum : The same team also assayed 6-Oxopiperidine-2-carboxylic acid in fermentations of Penicillium chrysogenum, finding its accumulation during penicillin G biosynthesis. This highlights its relevance in the study of antibiotic production processes (Kurz↦kowski et al., 1990).
Synthesis for potential therapeutic uses : Setterholm et al. (2015) synthesized N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a compound structurally similar to this compound, as a potent activator of the TrkB receptor in mammalian neurons, indicating potential therapeutic applications (Setterholm et al., 2015).
Antimicrobial and antifungal activity : Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, a structure related to this compound, and found them to have significant antimicrobial activity. This points to its potential in developing new antimicrobial agents (Kolisnyk et al., 2015).
Synthesis of analogs for drug design : In 2018, Usmanova et al. synthesized 5-oxopiperazine-2-carboxamides, related to this compound, as mimetics of peptide β-turn for drug design, showing the compound's relevance in pharmaceutical research (Usmanova et al., 2018).
Future Directions
Piperidine derivatives, including 6-Oxopiperidine-3-carboxamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
The primary target of 6-Oxopiperidine-3-carboxamide is the ω-amidase enzyme . This enzyme plays a crucial role in the metabolism of L-glutamine and L-asparagine, which are essential for nitrogen and sulfur metabolism in mammals . Another potential target is the Pim-1 kinase , which is a regulator of cell survival and proliferation .
Mode of Action
This compound interacts with its targets through a process known as the glutaminase II pathway . In this pathway, L-glutamine is first transaminated to α-ketoglutaramate (KGM), which is then hydrolyzed by ω-amidase to α-ketoglutarate and ammonia . This process is irreversible and plays a significant role in shuttling 5-C (α-ketoglutarate) units into the TCA cycle .
Biochemical Pathways
The compound affects the glutaminase II and asparaginase II pathways . These pathways are responsible for the metabolic conversion of L-glutamine to α-ketoglutarate and L-asparagine to oxaloacetate, respectively . The affected pathways have a significant impact on nitrogen and sulfur metabolism in mammals and provide anaplerotic carbon moieties in rapidly dividing cells .
Pharmacokinetics
It is noted that the most active compounds in the same class are orally bioavailable without blood-brain barrier penetration .
Result of Action
It is known that the ω-amidase enzyme, which the compound targets, plays a crucial role in nitrogen and sulfur metabolism in mammals . It is also involved in the regulation of cell survival and proliferation .
Action Environment
It is known that the glutaminase ii pathway, which the compound affects, is present in both cytosolic and mitochondrial compartments and is most prominent in liver and kidney .
Biochemical Analysis
Biochemical Properties
6-Oxopiperidine-3-carboxamide is involved in biochemical reactions that are critical for cellular function . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activation of the NLRP3 inflammasome and enhance the activation of the PI3K/Akt/Nrf2 pathway .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to reduce cerebral infarction volume, cerebral edema, and neuronal apoptosis . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it increases the nuclear translocation of Nrf2, a mechanism that can be reversed by the PI3K/Akt pathway inhibitor LY294002 .
Properties
IUPAC Name |
6-oxopiperidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-6(10)4-1-2-5(9)8-3-4/h4H,1-3H2,(H2,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLIFTKIEQPNJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.